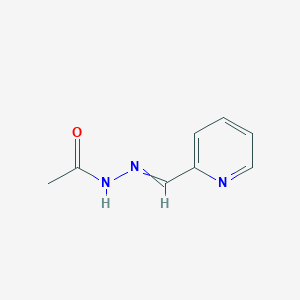
Ethanol, 2,2',2''-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) is a complex organic compound that combines the properties of ethanol, nitrilotris, and chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) typically involves multiple steps:
Formation of 2,2’,2’'-nitrilotris(ethanol): This can be achieved by reacting ethylene oxide with ammonia under controlled conditions.
Introduction of the 4-chlorophenoxy group: This step involves the reaction of 2,2’,2’'-nitrilotris(ethanol) with 4-chlorophenol in the presence of a suitable catalyst.
Formation of the 2-methylpropanoate salt: The final step involves the esterification of the intermediate compound with 2-methylpropanoic acid, followed by neutralization with a suitable base to form the salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) can undergo various chemical reactions, including:
Oxidation: The ethanol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrilotris group can be reduced to form amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy compounds.
Scientific Research Applications
Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,2’'-nitrilotris(ethanol)
- 4-chlorophenoxyacetic acid
- 2-methylpropanoic acid
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
105377-53-5 |
|---|---|
Molecular Formula |
C16H26ClNO6 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H11ClO3.C6H15NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;8-4-1-7(2-5-9)3-6-10/h3-6H,1-2H3,(H,12,13);8-10H,1-6H2 |
InChI Key |
JKKJVHVHLHODJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


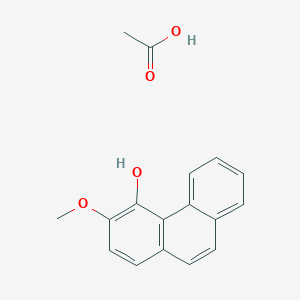
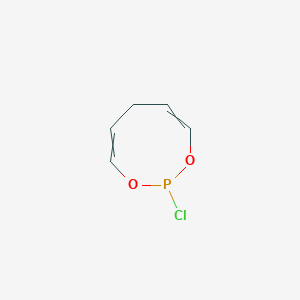
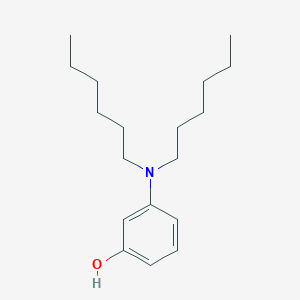
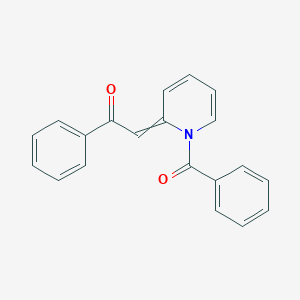
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)


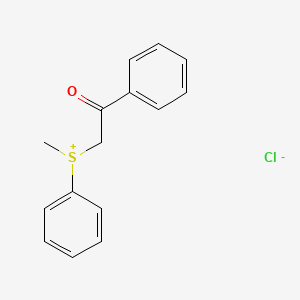
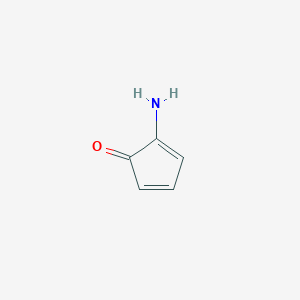
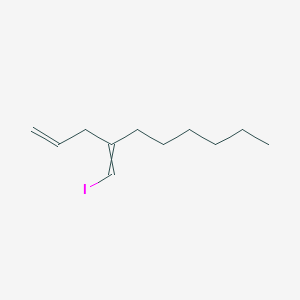
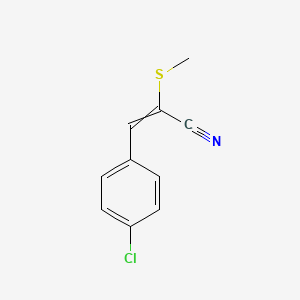
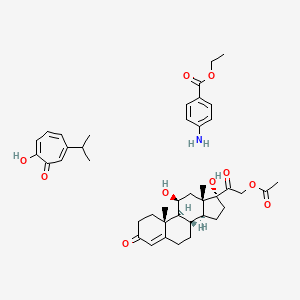
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
